molecular formula C6H4ClNaO2S B7881249 sodium;2-chlorobenzenesulfinate

sodium;2-chlorobenzenesulfinate

Cat. No.: B7881249
M. Wt: 198.60 g/mol
InChI Key: UTTKMJVQWOVAIH-UHFFFAOYSA-M
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Description

Sodium 2-chlorobenzenesulfinate is an organosulfur compound with the molecular formula C6H4ClNaO2S. It is commonly used as a reagent in organic synthesis due to its ability to participate in various chemical reactions. This compound is characterized by the presence of a sulfinic acid group attached to a chlorobenzene ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 2-chlorobenzenesulfinate can be synthesized through several methods. One common approach involves the reduction of 2-chlorobenzenesulfonyl chloride using reducing agents such as zinc powder or sodium sulfite. The reaction typically occurs in an aqueous medium at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of sodium 2-chlorobenzenesulfinate often involves the chlorination of benzenesulfinic acid followed by neutralization with sodium hydroxide. This method ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-chlorobenzenesulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium 2-chlorobenzenesulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 2-chlorobenzenesulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfinic acid group can donate or accept electrons, facilitating the formation of new chemical bonds. This compound can interact with molecular targets such as enzymes and proteins, leading to modifications in their structure and function .

Comparison with Similar Compounds

Uniqueness: Sodium 2-chlorobenzenesulfinate is unique due to the presence of the chlorine atom in the ortho position, which influences its reactivity and the types of reactions it can undergo. This structural feature makes it a valuable reagent in organic synthesis, particularly in the formation of sulfonamide and sulfone derivatives .

Properties

IUPAC Name

sodium;2-chlorobenzenesulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO2S.Na/c7-5-3-1-2-4-6(5)10(8)9;/h1-4H,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTTKMJVQWOVAIH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)[O-])Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)S(=O)[O-])Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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